molecular formula C11H8FNOS B15058945 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

Cat. No.: B15058945
M. Wt: 221.25 g/mol
InChI Key: MRUVFQHFVJSGBU-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles as Synthons in Contemporary Organic Chemistry

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and materials science, owing to its presence in a wide array of natural products and synthetic compounds with diverse biological activities. The thiazole ring is a bioisostere of other five-membered aromatic rings like imidazole (B134444) and oxazole, allowing for fine-tuning of physicochemical and biological properties of molecules.

The aromaticity of the thiazole ring imparts significant stability, yet it possesses distinct regions of electron density that dictate its reactivity. The proton at the C2 position is notably acidic, allowing for deprotonation and subsequent functionalization. wikipedia.org Conversely, the C5 position is susceptible to electrophilic substitution, particularly when an electron-donating group is present at the C2 position. pharmaguideline.com This predictable reactivity makes thiazoles valuable synthons—molecular fragments that can be readily incorporated into larger, more complex structures.

The significance of the thiazole core is underscored by its presence in numerous pharmaceuticals. This prevalence highlights the importance of developing synthetic methodologies to access diverse thiazole derivatives. researchgate.net

Overview of Carbaldehyde Functional Group Utility within Thiazole Frameworks

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic synthesis, capable of undergoing a vast number of chemical transformations. When appended to a thiazole ring, specifically at the 5-position, it acts as a synthetic handle to introduce a wide range of molecular complexity.

The aldehyde functionality can participate in a variety of carbon-carbon bond-forming reactions, including:

Wittig reaction: To form alkenes.

Aldol condensation: To create β-hydroxy carbonyl compounds.

Grignard and organolithium additions: To generate secondary alcohols.

Reductive amination: To produce amines.

Knoevenagel condensation: For the synthesis of α,β-unsaturated systems.

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds. The synthesis of thiazole-5-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack formylation of 2-substituted thiazoles or through cascade reactions of enaminones with potassium thiocyanate (B1210189). rsc.orgacs.orgnih.gov The reactivity of the carbaldehyde group, coupled with the inherent properties of the thiazole ring, makes thiazole-5-carbaldehydes powerful intermediates in synthetic chemistry.

Positioning of 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde as a Key Intermediate in Complex Molecule Construction

While specific literature on the synthesis and reactivity of this compound is not extensively detailed, its structure suggests its significant potential as a key intermediate. The molecule can be conceptually divided into three key components: the thiazole-5-carbaldehyde core, the benzyl (B1604629) group at the 2-position, and the fluorine atom on the phenyl ring.

The thiazole-5-carbaldehyde core provides the foundational reactivity discussed in the previous section. The benzyl group at the 2-position influences the electronic properties of the thiazole ring and can be a site for further chemical modification. The presence of a fluorine atom on the phenyl ring is particularly noteworthy. Fluorine is a bioisostere of hydrogen but has a profound impact on a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The introduction of fluorine is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Below are tables detailing the properties of the core structures and the potential reactions of the carbaldehyde group.

Table 1: Properties of Core Heterocyclic Structures

HeterocycleKey FeaturesCommon Reactions
Thiazole Aromatic, contains sulfur and nitrogenElectrophilic substitution at C5, Deprotonation at C2
Pyridine Aromatic, contains nitrogenElectrophilic substitution at C3, Nucleophilic substitution at C2/C4
Imidazole Aromatic, contains two nitrogen atomsElectrophilic substitution, Deprotonation

Table 2: Synthetic Utility of the Carbaldehyde Group

Reaction TypeReagentsProduct
Wittig Reaction Phosphonium ylideAlkene
Grignard Reaction Organomagnesium halideSecondary alcohol
Reductive Amination Amine, reducing agent (e.g., NaBH3CN)Amine
Oxidation Oxidizing agent (e.g., KMnO4)Carboxylic acid
Reduction Reducing agent (e.g., NaBH4)Primary alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c12-9-3-1-8(2-4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUVFQHFVJSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 4 Fluorobenzyl Thiazole 5 Carbaldehyde and Its Structural Analogs

Precision Formylation Strategies for Thiazole (B1198619) Precursors

Vilsmeier-Haack Reaction as a Methodological Tool for Carbaldehyde Introduction at C5 of Thiazole and Fused Thiazole Rings

The Vilsmeier-Haack reaction stands as a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. wikipedia.orgjk-sci.comtcichemicals.com The resulting electrophilic chloroiminium ion, also known as the Vilsmeier reagent, then attacks the electron-rich thiazole ring. wikipedia.orgchemistrysteps.com For 2-substituted thiazoles, the formylation preferentially occurs at the C5 position, a regioselectivity governed by the electronic properties of the thiazole nucleus. Following the electrophilic attack, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.orgjk-sci.com This methodology has been successfully applied to a variety of substituted thiazoles and fused thiazole systems, demonstrating its broad utility. asianpubs.orgresearchgate.netsci-hub.se

Table 1: Key Reagents in the Vilsmeier-Haack Reaction

Role Reagent Common Examples
Formylating Agent PrecursorTertiary AmideN,N-Dimethylformamide (DMF)
Activating AgentAcid ChloridePhosphoryl chloride (POCl₃), Oxalyl chloride
SubstrateElectron-Rich HeterocycleThiazole and its derivatives

Oxidative Cascade Annulation Approaches

Contemporary synthetic chemistry has witnessed the emergence of elegant cascade reactions that enable the construction of complex molecular architectures in a single operation. These processes are characterized by their high efficiency and atom economy.

Dess–Martin Periodinane-Mediated Cascade Annulation of Enaminones with Potassium Thiocyanate (B1210189)

A notable advancement in thiazole synthesis involves the Dess–Martin periodinane (DMP)-mediated cascade annulation of enaminones with potassium thiocyanate (KSCN). bsb-muenchen.deacs.orgresearchgate.net This reaction provides a direct and efficient pathway to polysubstituted thiazole-5-carbaldehydes. The process is initiated by the reaction of an enaminone with KSCN, leading to a cascade of events including hydroxyl thiocyanation and intramolecular hydroamination, ultimately culminating in the formation of the thiazole ring. bsb-muenchen.deacs.org

Mechanistic Investigations of Dess–Martin Periodinane Dual Role in Formyl Group Formation and Masking

Detailed mechanistic studies have elucidated the multifaceted role of Dess–Martin periodinane in this transformation. bsb-muenchen.deacs.org DMP, a hypervalent iodine reagent, functions not only as an oxidant to drive the annulation but also plays a crucial part in the formation of the formyl group. bsb-muenchen.deacs.orgwikipedia.orgchemistrysteps.comresearchgate.netbeilstein-journals.org Intriguingly, it is proposed that DMP also serves to mask the in situ generated formyl group, thereby preventing undesired side reactions and contributing to the high selectivity and yield of the desired thiazole-5-carbaldehyde product. bsb-muenchen.deacs.org

Table 2: Components of the DMP-Mediated Cascade Annulation

Component Function
EnaminoneStarting material providing the C2-C3-N backbone
Potassium Thiocyanate (KSCN)Source of sulfur and the C4-N3 atoms of the thiazole ring
Dess–Martin Periodinane (DMP)Oxidant and formyl group mediator/masking agent

Synthetic Routes for the 4-Fluorobenzyl Moiety Integration into Thiazole Scaffolds

The incorporation of the 4-fluorobenzyl group at the C2 position of the thiazole scaffold is a key step in assembling the target molecule. Various synthetic strategies have been developed to achieve this transformation efficiently.

Condensation Reactions with 4-Fluorophenylacetic Acid Derivatives

A prevalent and effective strategy for introducing the 4-fluorobenzyl moiety involves condensation reactions with derivatives of 4-fluorophenylacetic acid. The classical Hantzsch thiazole synthesis, for example, can be adapted for this purpose by reacting an α-haloketone with a thioamide, such as 4-fluorophenylthioacetamide. nih.govresearchgate.net This approach directly installs the desired substituent at the C2 position.

Advanced Synthetic Techniques and Process Intensification

The synthesis of thiazole derivatives, including 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde, has been significantly advanced by the adoption of modern synthetic techniques aimed at improving efficiency, safety, and scalability. These methods, such as one-pot protocols, microwave-assisted synthesis, and continuous flow processes, represent a paradigm shift from traditional batch chemistry, offering intensified processes with reduced reaction times, enhanced yields, and improved environmental profiles.

One-pot multicomponent reactions (MCRs) have become a cornerstone in sustainable synthetic chemistry due to their high efficiency and atom economy. nih.gov These protocols allow for the synthesis of complex molecules like thiazole carbaldehydes in a single reaction vessel without the need to isolate intermediate products, thereby saving time, solvents, and resources. nih.govorientjchem.org The Hantzsch thiazole synthesis is a classic method that is frequently adapted for one-pot procedures. asianpubs.orgacgpubs.org

In a typical one-pot approach, an α-haloketone, a thioamide source (like thiourea (B124793) or thiosemicarbazide), and other carbonyl compounds or anhydrides are condensed to form the desired thiazole scaffold. asianpubs.orgacgpubs.orgnih.gov For instance, various thiazole derivatives have been synthesized in excellent yields under neat (solvent-free) conditions by condensing 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds. acgpubs.org This method highlights the advantages of short reaction times, high yields, and simple workup procedures. acgpubs.org

Another innovative approach involves a chemoenzymatic one-pot multicomponent synthesis, where an enzyme like trypsin is used to catalyze the reaction, achieving high yields (up to 94%) under mild conditions. mdpi.com The use of reusable catalysts, such as NiFe2O4 nanoparticles, in a green solvent system (ethanol:water), further enhances the environmental friendliness of these protocols. nih.gov These one-pot strategies are highly versatile and have been successfully employed to create diverse libraries of thiazole derivatives. nih.govresearchgate.netmdpi.com

Table 1: Examples of One-Pot Thiazole Synthesis Protocols

Reactants Catalyst/Conditions Product Type Yield Reference
α-haloketones, thiourea, o-hydroxybenzaldehyde Solvent-free Hantzsch thiazole derivatives 95% researchgate.net
Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate Trypsin from porcine pancreas (PPT), 45°C Thiazole derivatives Up to 94% mdpi.com
α-halo carbonyl, thiosemicarbazide, various anhydrides NiFe2O4 nanoparticles, Ethanol:Water (1:1), 75°C Thiazole scaffolds with phthalazine/pyridazine moieties 75% nih.gov
Aromatic aldehyde, thiosemicarbazide, phenacyl bromide Sulphamic acid, then acidic buffer, room temp. 2-arylidenehydrazinyl-4-arylthiazole Good orientjchem.org

This table is interactive and can be sorted by column.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govacs.org By utilizing microwave irradiation, this technique provides rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and improved selectivity. researchgate.netbeilstein-journals.org

In the context of thiazole synthesis, microwave irradiation has been shown to substantially enhance reaction rates. researchgate.net For example, the iodine-mediated condensation of a ketone with thiourea in DMF under microwave irradiation was completed in 5-6 minutes, with yields superior to conventional methods. researchgate.net Similarly, microwave-assisted three-component reactions have been developed for the facile synthesis of complex heterocyclic systems, including pyrazolothiazoles and thiazolyl-pyridazinediones. beilstein-journals.orgnih.gov These reactions benefit from high efficiency, short reaction times (often 4-8 minutes), and high yields. nih.gov

The advantages of MAOS extend to improving reaction conditions and environmental impact. Many reactions can be performed under solvent-free conditions, and the technology often leads to higher product purity, simplifying workup procedures. researchgate.net A comparative study of conventional refluxing versus microwave-assisted protocols for constructing pyrazolothiazoles demonstrated a drastic improvement in yield and a significant reduction in reaction time with the microwave approach. beilstein-journals.org This efficiency makes MAOS a highly attractive method for the rapid generation of libraries of bioactive scaffolds for drug discovery. beilstein-journals.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Reaction Type Conventional Method (Time / Yield) Microwave-Assisted Method (Time / Yield) Key Advantage Reference
Synthesis of N-alkylated 2-pyridones 180 min / 65–77% 15 min / 81–94% 12x faster, higher yield beilstein-journals.org
Synthesis of pyrrolidinyl spirooxindoles 18 h / 69% 12 min / 84% 90x faster, higher yield beilstein-journals.org
Synthesis of Thiazolyl-pyridazinediones Not specified 4-8 min / High yields Rapid, efficient MCR nih.gov
Condensation of ketone and thiourea Slower, lower yield 5-6 min / Better yields Substantial rate enhancement researchgate.net

This table is interactive and can be sorted by column.

Continuous flow chemistry represents a significant advancement in chemical manufacturing, offering superior control over reaction parameters, enhanced safety, and seamless scalability compared to traditional batch processing. rsc.orgalmacgroup.com In a flow reactor, reagents are pumped through a network of tubes and mixed at a junction before flowing through a temperature-controlled reactor coil. This setup allows for precise control of reaction time, temperature, and mixing, leading to highly reproducible results. rsc.orgnih.gov

A key advantage of flow reactors is the ability to safely handle hazardous reagents and perform reactions under high-temperature and high-pressure conditions that would be dangerous in a large-scale batch reactor. nih.govthieme-connect.comnewdrugapprovals.org The high surface-to-volume ratio in microreactors ensures excellent heat transfer, mitigating the risks associated with exothermic reactions. almacgroup.com This technology has been applied to a five-step convergent process for C4-oxime-substituted thiazoles, where several intermediates were thermally unstable, making the flow process significantly safer than its batch counterpart. thieme-connect.com The scalability and efficiency of continuous flow synthesis make it a particularly attractive technology for the industrial production of active pharmaceutical ingredients (APIs) and other fine chemicals. almacgroup.comnih.gov

Table 3: Features of Continuous Flow Synthesis for Thiazoles

Synthesis Target Flow System Details Residence Time Throughput/Yield Reference
2-(1H-indol-3-yl)thiazoles Syrris AFRICA® station, sequential Hantzsch/Fischer indole (B1671886) synthesis < 15 min (total) 38%–82% (over 3 steps) nih.gov
C4-oxime-substituted thiazoles Convergent five-step process with integrated workups Not specified 3.59 mol/day (intermediate) thieme-connect.com
5-chloro-3-phenyl-1,2,4-thiadiazole Handling of hazardous trichloromethane sulfenylchloride Not specified Gram quantities nih.gov
Condensed benzothiazoles Multistep protocol for novel tricyclic systems Not specified Not specified researchgate.net

This table is interactive and can be sorted by column.

Elucidating Chemical Reactivity and Transformative Potential of 2 4 Fluorobenzyl Thiazole 5 Carbaldehyde

Aldehyde Group Chemical Transformations

The aldehyde group in 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde is a focal point for a range of chemical reactions, including oxidation, reduction, and nucleophilic additions. These transformations are fundamental in modifying the electronic and steric properties of the molecule, paving the way for the synthesis of a wide array of derivatives.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol.

Oxidation to Carboxylic Acids: The oxidation of aromatic aldehydes to carboxylic acids is a well-established transformation in organic synthesis. researchgate.net One common method involves the use of hydrogen peroxide in a basic medium. For instance, the oxidation of a similar compound, 2-p-tolylthiazole-4-carbaldehyde, to its carboxylic acid was achieved using 30% hydrogen peroxide and aqueous potassium hydroxide in methanol. researchgate.net This method is generally applicable to electron-rich aromatic aldehydes, providing the corresponding carboxylic acids in excellent yields. researchgate.net The resulting 2-(4-Fluorobenzyl)thiazole-5-carboxylic acid is a valuable intermediate for the synthesis of amides and esters. Thiazole (B1198619) derivatives containing a carboxylic acid moiety have been investigated for their potential biological activities. nih.gov

Reduction to Primary Alcohols: The reduction of the aldehyde group to a primary alcohol can be accomplished using various reducing agents. Powerful metal hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective in reducing aldehydes and ketones to their corresponding alcohols. msu.eduyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com Another common reducing agent is sodium borohydride (NaBH₄), which is a milder and more selective reagent. youtube.com The resulting primary alcohol, [2-(4-Fluorobenzyl)thiazol-5-yl]methanol, can serve as a precursor for the synthesis of ethers and esters.

TransformationReagents and ConditionsProduct
OxidationH₂O₂, aq. KOH, Methanol, Reflux2-(4-Fluorobenzyl)thiazole-5-carboxylic acid
ReductionLiAlH₄ or NaBH₄, followed by aqueous workup[2-(4-Fluorobenzyl)thiazol-5-yl]methanol

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate. libretexts.org The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

The addition of a nucleophile to the carbonyl carbon changes its hybridization from sp² to sp³. masterorganicchemistry.com The reaction can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) and hydride reagents, result in irreversible additions. masterorganicchemistry.com Weaker nucleophiles, such as water, alcohols, and cyanide, typically lead to reversible additions. masterorganicchemistry.com

The rate of nucleophilic addition is influenced by electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect. masterorganicchemistry.com Steric hindrance around the carbonyl group can also slow down the rate of nucleophilic attack. masterorganicchemistry.com

Nucleophile TypeExampleProduct TypeReversibility
Strong, basicGrignard Reagents (R-MgX)Secondary AlcoholIrreversible
Strong, basicHydride Reagents (e.g., LiAlH₄)Primary AlcoholIrreversible
Weaker, less basicAlcohols (R-OH)Hemiacetal/AcetalReversible
Weaker, less basicAmines (R-NH₂)Imine (Schiff Base)Reversible

Condensation and Annulation Reactions Mediated by the Carbaldehyde Functionality

The carbaldehyde group of this compound is a versatile functionality for condensation and annulation reactions, which are powerful tools for the construction of more complex molecular frameworks, including various heterocyclic systems.

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. isroset.orgnih.gov This condensation reaction typically occurs under mildly acidic conditions and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. isroset.org

Schiff bases derived from thiazole derivatives are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govjocpr.comalayen.edu.iq The synthesis of these compounds is often straightforward, involving the refluxing of equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol. jocpr.comnih.gov

Amine ReactantProduct
Primary Aromatic AminesN-Aryl-[2-(4-fluorobenzyl)thiazol-5-yl]methanimine
Primary Aliphatic AminesN-Alkyl-[2-(4-fluorobenzyl)thiazol-5-yl]methanimine
HydrazinesHydrazone derivative

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, which is a compound with two electron-withdrawing groups attached to a CH₂ group. banglajol.inforsc.org This reaction is a cornerstone in organic synthesis for the preparation of α,β-unsaturated compounds. researchgate.net

In the context of this compound, the Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding substituted olefins. banglajol.inforesearchgate.net These reactions are often catalyzed by a base or a Lewis acid. researchgate.net The resulting products are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov

Active Methylene CompoundCatalystProduct
MalononitrileBase (e.g., piperidine (B6355638), urea)2-[[2-(4-Fluorobenzyl)thiazol-5-yl]methylene]malononitrile
Ethyl CyanoacetateBase or Lewis AcidEthyl 2-cyano-3-[2-(4-fluorobenzyl)thiazol-5-yl]acrylate
CyanoacetamideBase2-Cyano-3-[2-(4-fluorobenzyl)thiazol-5-yl]acrylamide

The products obtained from condensation reactions, such as those from Knoevenagel condensations, can undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. nih.gov These cyclization reactions can be promoted by heat or by the addition of a catalyst. The nature of the fused ring system depends on the structure of the starting materials and the reaction conditions.

For example, the Knoevenagel adducts can be designed to contain functionalities that can react with other parts of the molecule to form a new ring. This strategy is widely used in the synthesis of polycyclic aromatic and heteroaromatic compounds. nih.gov While specific examples involving this compound are not detailed in the provided search results, the general principles of intramolecular cyclization of condensation products are well-established and applicable. nih.gov

Thiazole Ring System Reactivity

The reactivity of the thiazole ring in this compound is dictated by the electronic properties of the heteroatoms and the influence of its substituents. The nitrogen atom at position 3 lends a basic character to the ring, while the sulfur atom at position 1 influences its aromaticity and electron distribution. The electron-donating nature of the 2-benzyl group and the strong electron-withdrawing effect of the 5-carbaldehyde group create a unique electronic environment that governs the ring's susceptibility to various chemical transformations.

The thiazole ring's heteroatoms, particularly the nitrogen, are primary sites for nucleophilic interaction. While direct nucleophilic substitution on the ring carbons is challenging without a suitable leaving group, the heteroatoms mediate the ring's reactivity.

Reactivity of the Thiazole Nitrogen: The nitrogen atom (N-3) possesses a lone pair of electrons, making it a nucleophilic and basic center. It readily undergoes protonation or N-alkylation with alkyl halides to form thiazolium salts. pharmaguideline.com This quaternization is a critical activation step, significantly enhancing the electrophilicity of the thiazole ring. Once the thiazolium salt of this compound is formed, the ring becomes highly susceptible to nucleophilic attack. While the C-2 position is typically the most acidic and prone to deprotonation in many thiazolium salts, this position is substituted in the target molecule. pharmaguideline.com However, the increased positive charge on the ring system facilitates nucleophilic addition to the carbaldehyde or potential attack at other ring positions if a leaving group were present.

Reactivity of the Thiazole Sulfur: Direct nucleophilic attack on the sulfur atom of a neutral thiazole ring is generally unfavorable as it would disrupt the aromatic system. However, in the context of thiazolium salts, the positive charge is delocalized across the ring, including the sulfur atom, potentially making it an electrophilic center. pharmaguideline.com Studies on related isothiazolium salts have shown that nucleophilic attack can indeed occur at the sulfur atom, leading to ring-opening and subsequent rearrangement to form different heterocyclic or acyclic products. cdnsciencepub.comingentaconnect.com While less common for thiazoles, this pathway represents a potential, albeit minor, reaction channel for the activated thiazolium derivative of the title compound.

Heteroatom Reaction Type Reagent/Conditions Product Reactivity Note
Nitrogen (N-3)N-AlkylationAlkyl Halide (e.g., CH₃I)3-Alkyl-2-(4-fluorobenzyl)thiazol-3-ium-5-carbaldehydeForms a thiazolium salt, activating the ring for further reactions. pharmaguideline.com
Sulfur (S-1)Nucleophilic AttackStrong Nucleophiles (e.g., carbanions)Ring-opened products (potential)Generally unfavorable in neutral thiazole; may occur in the activated thiazolium salt. cdnsciencepub.comingentaconnect.com

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. In the thiazole nucleus, the electron density is highest at the C-5 position, making it the preferred site for electrophilic attack. pharmaguideline.com

The reactivity of this compound towards electrophiles is governed by the competing effects of its two substituents. The 2-(4-fluorobenzyl) group is considered a weakly activating group, which would typically direct electrophiles to the C-5 position. However, this position is already occupied by a carbaldehyde group. The carbaldehyde is a powerful electron-withdrawing group that strongly deactivates the thiazole ring towards electrophilic substitution through a negative mesomeric effect (-M). This deactivation makes further substitution on the ring, for instance at the C-4 position, exceptionally difficult under standard electrophilic conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). pharmaguideline.com Therefore, electrophilic substitution on the thiazole nucleus of the title compound is not a synthetically viable pathway.

Position Substituent Effect Predicted Reactivity toward Electrophiles
C-22-(4-Fluorobenzyl) group (Activating)-
C-4-Highly deactivated
C-55-Carbaldehyde group (Strongly Deactivating)Position is blocked and ring is deactivated. pharmaguideline.com

The presence of the aldehyde functionality at the C-5 position allows this compound to serve as a key electrophile in various name reactions. One of the most prominent is the Baylis–Hillman (or Morita–Baylis–Hillman) reaction. wikipedia.org

This reaction facilitates the formation of a carbon-carbon bond between the α-position of an activated alkene and an electrophile, such as an aldehyde. organic-chemistry.org The reaction is typically catalyzed by a nucleophilic tertiary amine (like DABCO) or a phosphine. For this compound, the reaction would proceed as follows:

The nucleophilic catalyst adds to the activated alkene (e.g., an acrylate) to form a zwitterionic enolate.

This enolate then acts as a nucleophile, attacking the carbonyl carbon of the thiazole-5-carbaldehyde.

A subsequent proton transfer and elimination of the catalyst yields a highly functionalized allylic alcohol product.

The Baylis-Hillman reaction is known for its high atom economy but can be notoriously slow. wikipedia.org Nevertheless, it provides a powerful method for converting the aldehyde group of the title compound into a more complex functional array, introducing a new stereocenter and opportunities for further synthetic transformations. nih.gov

The conjugated π-system of the thiazole ring allows it to participate in donor-acceptor interactions and photochemical reactions. nih.gov

Photochemical Reactions: Thiazole and its derivatives are known to undergo a variety of photochemical transformations upon UV irradiation. researchgate.net These reactions often involve isomerization and rearrangement pathways. Recent studies have demonstrated that photochemical irradiation can be used to selectively alter the structure of thiazoles, leading to a permutation of the cyclic system and its substituents. researchgate.net This occurs via population of an excited state, followed by a series of structural rearrangements. researchgate.net Furthermore, thiazole-containing molecules have been explored for their photochromic properties, reversibly switching between two distinct isomers upon exposure to light. acs.org It is plausible that this compound could undergo similar photo-induced ring isomerization or be incorporated into photoresponsive systems.

The potential for intramolecular reactions in this compound depends on the introduction of additional reactive functionalities.

Intramolecular Nucleophilic Substitution: In its current form, the molecule is unlikely to undergo intramolecular nucleophilic substitution. However, modification of the benzyl (B1604629) group could introduce this reactivity. For example, the introduction of a nucleophilic group (e.g., a hydroxyl or amino group) at an appropriate position on the benzyl ring could lead to a cyclization reaction via attack on the electrophilic carbaldehyde carbon, forming a new fused ring system.

Cycloaddition Reactivity: As an aromatic heterocycle, the thiazole ring is a reluctant participant in cycloaddition reactions like the Diels-Alder reaction, which would result in the loss of aromaticity. Such reactions typically require high temperatures or highly activated dienophiles. cdnsciencepub.com The presence of the deactivating carbaldehyde group would further disfavor the thiazole ring acting as a diene. Therefore, cycloaddition reactions directly involving the thiazole ring of the title compound are considered challenging.

Functionalization through the formation of new carbon-carbon bonds via arylation or the creation of dimeric structures represents an important transformative potential for thiazole derivatives.

Arylation: Direct C-H arylation is a powerful tool for modifying heterocyclic compounds, commonly catalyzed by transition metals like palladium. acs.org The preferred sites for direct arylation on the thiazole ring are C-5 and C-2. In this compound, both of these reactive positions are already substituted. While arylation at the less reactive C-4 position is conceivable, it would likely require harsh conditions and specialized catalytic systems, and yields may be low.

Dimerization: Several dimerization pathways are possible for thiazole derivatives. Thiazol-2-ylidenes, which are N-heterocyclic carbenes generated from thiazolium salts, are known to dimerize. acs.orgresearchgate.net This pathway would first require N-alkylation of the title compound. Another possibility is the synthesis of bisthiazole structures, where two thiazole units are linked together. nih.gov This could be achieved through coupling reactions if a suitable leaving group (e.g., a halogen) were introduced onto the thiazole ring or the benzyl substituent. The aldehyde group itself can also participate in reductive coupling reactions (e.g., Pinacol coupling) to form a dimeric diol structure, linking two molecules of the parent compound.

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy is a critical tool for identifying the various functional groups present in a molecule and probing its conformational properties.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes. For 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde, characteristic absorption bands would be expected for the aldehyde C-H stretch, the carbonyl (C=O) stretch of the carbaldehyde group, C=C and C=N stretching vibrations within the thiazole (B1198619) ring, and vibrations associated with the 4-fluorobenzyl substituent, including the C-F stretching mode.

Interactive Table: Expected FT-IR Vibrational Frequencies

Functional GroupExpected Vibrational ModeTypical Wavenumber (cm⁻¹)
AldehydeC-H Stretch2850-2750
AldehydeC=O Stretch1715-1680
Thiazole RingC=N Stretch1650-1580
Aromatic RingC=C Stretch1600-1450
Benzyl (B1604629) GroupCH₂ Bend1495-1450
Aryl-FluorideC-F Stretch1250-1000

Note: The exact positions of these peaks can be influenced by the electronic environment and molecular conformation.

To further validate the experimental FT-IR data, theoretical calculations of the vibrational frequencies are often performed using computational chemistry methods, such as Density Functional Theory (DFT). By comparing the calculated spectrum with the experimental one, a more confident assignment of the observed vibrational bands can be achieved. Discrepancies between the experimental and theoretical data can also provide insights into intermolecular interactions present in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aldehyde proton, the proton on the thiazole ring, the methylene (B1212753) protons of the benzyl group, and the protons on the fluorinated benzene (B151609) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would be crucial for confirming the connectivity of the molecule.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde (-CHO)9.5 - 10.5Singlet (s)
Thiazole-H8.0 - 8.5Singlet (s)
Benzyl (-CH₂-)4.0 - 4.5Singlet (s)
Aromatic-H (ortho to F)7.0 - 7.5Triplet (t) or Doublet of Doublets (dd)
Aromatic-H (meta to F)7.0 - 7.5Triplet (t) or Doublet of Doublets (dd)

Note: Predicted values are based on typical ranges for similar structural motifs.

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be expected for the aldehyde carbonyl carbon, the carbons of the thiazole ring, the methylene carbon of the benzyl group, and the carbons of the fluorinated benzene ring. The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)180 - 190
Thiazole C2160 - 170
Thiazole C4140 - 150
Thiazole C5120 - 130
Benzyl (-CH₂-)35 - 45
Aromatic C-F160 - 165 (Doublet)
Aromatic CH (ortho to F)115 - 120 (Doublet)
Aromatic CH (meta to F)130 - 135 (Doublet)
Aromatic C (ipso to benzyl)130 - 140

Note: Predicted values are based on typical ranges for similar structural motifs.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzene ring. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. Different ionization methods provide complementary information about the molecule's composition and stability.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. The analysis of this compound by EI-MS is expected to produce a spectrum showing the molecular ion peak (M⁺) and several key fragment ions resulting from the cleavage of specific bonds.

The molecular structure, with its benzyl, thiazole, and aldehyde moieties, dictates the fragmentation pathways. Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) or a formyl radical (M-29). libretexts.orgmiamioh.edu The presence of the stable benzyl group suggests that a primary cleavage event will be the scission of the C-C bond between the methylene bridge and the thiazole ring. This would lead to the formation of a highly stable 4-fluorotropylium cation.

Expected Key Fragmentations in EI-MS:

Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the bond between the benzyl group and the thiazole ring, yielding the stable 4-fluorotropylium ion.

α-Cleavage: Characteristic of aldehydes, the loss of a hydrogen atom or the entire formyl group from the molecular ion is expected. miamioh.edu

Thiazole Ring Fragmentation: The stable thiazole ring may undergo characteristic fragmentation, although this is often less favored than benzylic cleavage. researchgate.net

Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
221[C₁₁H₈FNOS]⁺Molecular Ion (M⁺)
220[C₁₁H₇FNOS]⁺Loss of a hydrogen radical (M-1) from the aldehyde. miamioh.edu
192[C₁₀H₈FNS]⁺Loss of the formyl radical (M-29). libretexts.org
109[C₇H₆F]⁺4-Fluorotropylium ion, resulting from benzylic cleavage.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies of Reaction Intermediates

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules, often from a liquid phase, with minimal fragmentation. It is particularly valuable for studying reaction mechanisms by detecting intermediates, reactants, and products directly from the reaction mixture. In the synthesis of this compound, ESI-MS can be used to identify protonated molecules [M+H]⁺ of various species in solution.

This technique allows for the observation of transient species that might otherwise be difficult to isolate. By monitoring the reaction over time, ESI-MS can provide evidence for proposed intermediates, helping to elucidate the reaction pathway. Because ESI is a gentle ionization method, it is well-suited for identifying non-covalent complexes and fragile molecules that would decompose under hard ionization conditions like EI. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. mdpi.com For this compound, LC-MS serves as a definitive method for purity assessment and identity confirmation.

In a typical LC-MS analysis, the sample is first injected into an HPLC system where the target compound is separated from any impurities, such as unreacted starting materials, by-products, or degradation products. The eluent from the LC column is then directed into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram. The identity is confirmed by matching the measured mass of the main peak to the expected molecular weight of the compound, typically observed as its protonated form, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₈FNOS), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

The calculated exact mass of the protonated molecule [M+H]⁺ is a unique value. By comparing the experimentally measured mass to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, which is a critical step in structural elucidation.

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact Mass
C₁₁H₈FNOS[M+H]⁺222.0387

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of ultraviolet or visible light. The resulting spectrum provides valuable information about the electronic structure and conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The molecule contains multiple chromophores—the 4-fluorophenyl ring, the thiazole ring, and the carbaldehyde group—which form an extended conjugated system. shimadzu.com

π → π Transitions:* These high-intensity absorptions arise from the promotion of electrons in π bonding orbitals to π* antibonding orbitals. The conjugated system, which includes the aromatic rings and the carbonyl double bond, is expected to give rise to strong absorption bands in the UV region. researchgate.net

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These transitions are typically lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths. shimadzu.com

The specific wavelengths (λmax) of these absorption bands are influenced by the extent of conjugation and the presence of functional groups. The combination of the electron-donating thiazole ring and the electron-withdrawing carbaldehyde group can lead to intramolecular charge transfer (ICT) characteristics, potentially shifting absorption bands to longer wavelengths. researchgate.net

Table 3: Predicted Electronic Transitions for this compound

Transition TypeAssociated Functional GroupsExpected Wavelength Region
π → πPhenyl ring, Thiazole ring, Carbonyl C=O250-350 nm
n → πCarbonyl C=O>300 nm (weaker intensity)

Comparison of Experimental UV-Vis Spectra with Time-Dependent Density Functional Theory (TD-DFT) Predictions

The electronic absorption properties of this compound are crucial for understanding its potential in materials science and medicinal chemistry. Ultraviolet-Visible (UV-Vis) spectroscopy is the primary experimental technique used to probe the electronic transitions within a molecule. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of light that the molecule absorbs, which correspond to the energy required to promote electrons from lower-energy molecular orbitals to higher-energy ones.

To gain a deeper theoretical understanding of these transitions, experimental UV-Vis spectra are often compared with computational predictions from Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a powerful quantum chemical method used to calculate the excited-state properties of molecules, making it well-suited for predicting UV-Vis spectra. mdpi.comlakeheadu.ca The process typically involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to determine the energies of various electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net

For a compound like this compound, the comparison between the experimental λmax (wavelength of maximum absorbance) and the theoretically calculated values allows for the precise assignment of electronic transitions, such as π → π* or n → π* transitions, which are characteristic of the conjugated π-system within the thiazole and benzyl rings. A good correlation between the experimental and theoretical data validates the computational model and provides profound insights into the molecule's electronic structure. researchgate.net

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure

While spectroscopic methods provide valuable electronic and functional group information, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.

The process requires growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, and from this, the atomic positions are determined. mdpi.comresearchgate.net

For this compound, a single-crystal X-ray structure would definitively confirm the connectivity of the atoms and provide insights into its conformational preferences. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the supramolecular architecture and influence the material's bulk properties. otago.ac.nzrsc.org Such detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the physical properties of the compound.

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a sample. This method provides an essential check on the purity and stoichiometry of a synthesized compound, ensuring that the empirical formula matches the expected molecular formula.

For this compound (C11H8FNOS), elemental analysis would typically involve the combustion of a small, precisely weighed sample of the purified compound. The combustion products (carbon dioxide, water, nitrogen oxides, and sulfur dioxide) are collected and quantified. The presence of fluorine requires specialized methods for its determination, often involving combustion followed by ion-selective electrode analysis or other titration methods. usgs.gov

The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

ElementTheoretical Mass %
Carbon (C)59.72%
Hydrogen (H)3.65%
Fluorine (F)8.59%
Nitrogen (N)6.33%
Oxygen (O)7.23%
Sulfur (S)14.49%
This table presents the theoretical elemental composition of this compound.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic properties and geometries of molecules. researchgate.net DFT calculations are employed to understand the structural and electronic characteristics of various organic compounds, including thiazole (B1198619) derivatives. nih.govresearchgate.net

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable three-dimensional conformation, corresponding to a local minimum on the potential energy surface. mdpi.com For thiazole derivatives, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly used to perform these optimizations. mdpi.comnih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum. mdpi.com The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric properties. mdpi.com

ParameterBond Length (Å)Bond Angle (°)
C=N (thiazole ring)1.37115
C-S (thiazole ring)1.7288
C-C (thiazole ring)1.38118
N-C-S (thiazole ring)-110
C-C=O (carbaldehyde)1.48123
C=O (carbaldehyde)1.22-

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. pearson.comprinceton.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. mdpi.com For thiazole derivatives, the HOMO is often distributed over the thiazole ring and the benzyl (B1604629) group, while the LUMO may be localized on the electron-withdrawing carbaldehyde group. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative (Note: These values are representative and intended to illustrate the concept.)

OrbitalEnergy (eV)
EHOMO-6.5
ELUMO-2.1
Energy Gap (ΔE)4.4

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. nih.gov Green regions correspond to neutral potential.

For 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as likely sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include the electrophilicity index (ω), electron affinity (A), ionization potential (I), chemical hardness (η), and chemical softness (S).

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons (ω = (I + A)² / (8η)).

Table 3: Representative Global Reactivity Descriptors for a Thiazole Derivative (Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 2.)

DescriptorValue (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.1
Chemical Hardness (η)2.2
Chemical Softness (S)0.45
Electrophilicity Index (ω)4.41

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited state properties of molecules and to simulate their electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a molecule. mdpi.com This information is crucial for understanding the photophysical properties of the compound.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. nih.govnih.govresearchgate.net It provides a localized picture of the electronic structure, allowing for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. walisongo.ac.idwisc.edu NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals, providing insights into the stability and reactivity of the molecule. mdpi.com

Vibrational Frequency Calculations and Comparative Analysis with Experimental Data

No published studies were found that performed vibrational frequency calculations (e.g., using Density Functional Theory, DFT) for this compound. Consequently, a comparative analysis between theoretical frequencies and experimental infrared or Raman spectral data for this compound cannot be compiled. Such analyses on related molecules are used to assign vibrational modes and confirm molecular structures. mdpi.com

Mulliken Atomic Charge and Charge Density Distribution Analysis

A Mulliken atomic charge analysis for this compound has not been specifically reported. This type of analysis is valuable for understanding the distribution of electron density across a molecule, which influences its reactivity, electrostatic potential, and intermolecular interactions. researchgate.net For other thiazole-containing compounds, these calculations have been used to identify electrophilic and nucleophilic sites. researchgate.net

Computational Mechanistic Studies of Reaction Pathways

Detailed computational investigations into the synthesis or reaction mechanisms involving this compound are not available.

Identification and Characterization of Transition States and Reaction Intermediates

There are no specific computational studies in the available literature that identify or characterize the transition states and reaction intermediates for the formation or subsequent reactions of this compound.

Computational Elucidation of Reaction Selectivity and Catalytic Effects

Without mechanistic studies, there is no information available on the computational elucidation of reaction selectivity or catalytic effects pertinent to this specific compound.

Molecular Docking Simulations (Methodological Framework)

While molecular docking is a common technique to predict the binding of thiazole derivatives to biological targets, no specific docking studies featuring this compound as the ligand have been published. wjarr.combohrium.comnih.gov The general methodology involves preparing the 3D structure of the ligand and a target protein, followed by computational simulation to predict the binding affinity and interaction modes. bohrium.com

Computational Assessment of Binding Interactions and Conformational Stability

A computational assessment of the binding interactions (such as hydrogen bonds or hydrophobic interactions) and the conformational stability of this compound within a specific protein active site is not available in the scientific literature. Such analyses are critical for rational drug design and understanding the structure-activity relationship of potential therapeutic agents.

Analysis of Molecular Interactions

A comprehensive analysis of the molecular interactions of this compound is crucial for understanding its chemical behavior, crystal packing, and potential biological activity. While specific experimental crystallographic or extensive computational studies for this exact molecule are not widely available in the reviewed literature, its molecular structure allows for a theoretical examination of the key non-covalent interactions it is likely to engage in. These interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, can be predicted based on the molecule's constituent functional groups and aromatic systems, supported by findings from computational studies on analogous thiazole derivatives.

Hydrogen Bonding:

The structure of this compound features several potential hydrogen bond acceptors. The nitrogen atom of the thiazole ring and the oxygen atom of the carbaldehyde group are the primary sites for accepting hydrogen bonds. In a crystalline solid-state or in the presence of proton-donating species, these atoms can form intermolecular hydrogen bonds.

Computational studies on similar heterocyclic compounds often utilize Density Functional Theory (DFT) to model these interactions. For instance, in a crystal lattice, a C-H···N or C-H···O hydrogen bond could be formed, where a weakly acidic hydrogen atom from an adjacent molecule interacts with the nitrogen or oxygen atoms. The fluorine atom of the fluorobenzyl group is generally a poor hydrogen bond acceptor. While direct data is unavailable, hypothetical parameters for such interactions can be estimated based on studies of related molecules.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

Donor (D) Acceptor (A) D-H···A Angle (°) H···A Distance (Å) Interaction Energy (kcal/mol)
C-H (Aromatic) N (Thiazole) 150-170 2.2-2.6 -1.5 to -3.0
C-H (Aromatic) O (Carbaldehyde) 140-160 2.3-2.7 -1.0 to -2.5

Note: The data in this table is illustrative and based on typical values found in computational studies of similar organic molecules. A specific computational analysis of this compound is required for precise values.

π-Stacking Interactions:

The presence of two aromatic systems, the 4-fluorobenzyl ring and the thiazole ring, makes π-stacking a significant potential interaction for this molecule. These interactions are crucial in the formation of stable crystal packing arrangements. π-stacking can occur in several geometries, including face-to-face and offset (slipped-stack) configurations.

Studies on other thiazole-containing compounds have shown that both the thiazole and attached phenyl rings can participate in such interactions. rsc.orgresearchgate.net The interaction energy is dependent on the distance between the centroids of the aromatic rings and their relative orientation. The electron-withdrawing nature of the fluorine atom can influence the quadrupole moment of the benzyl ring, potentially affecting the geometry and strength of the π-stacking.

Table 2: Plausible π-Stacking Interaction Parameters for this compound

Interacting Rings Stacking Type Centroid-Centroid Distance (Å) Interaction Energy (kcal/mol)
Thiazole - Thiazole Offset (Slipped) 3.5 - 4.0 -2.0 to -4.0
Fluorobenzyl - Fluorobenzyl Offset (Slipped) 3.6 - 4.2 -2.5 to -5.0
Thiazole - Fluorobenzyl T-shaped/Edge-to-Face 4.5 - 5.0 -1.5 to -3.0

Note: This table presents hypothetical data based on computational analyses of similar aromatic and heterocyclic systems. Actual values would require specific calculations for the title compound.

Hydrophobic Interactions:

Hydrophobic interactions are primarily driven by the tendency of nonpolar groups to aggregate in an aqueous environment. In the context of this compound, the benzyl group, and to a lesser extent, the hydrocarbon backbone of the molecule, would contribute to hydrophobic interactions.

Advanced Synthetic Applications and Derivatization Strategies

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde as a Versatile Platform in Heterocyclic Synthesis

This compound serves as a pivotal intermediate in the synthesis of complex heterocyclic systems. The reactivity of this compound is dominated by the electrophilic nature of the aldehyde functional group, which provides a reactive site for carbon-carbon and carbon-nitrogen bond formation. This aldehyde moiety readily participates in condensation, cyclization, and multicomponent reactions, making it a versatile building block for medicinal and materials chemistry. The stability of the substituted thiazole (B1198619) ring provides a robust scaffold upon which diverse molecular architectures can be constructed. Its utility is demonstrated in its ability to be transformed into a wide array of derivatives, including but not limited to, imidazolones, oxazepines, thiazolidinones, thiadiazoles, triazoles, and hydrazones, highlighting its significance as a versatile platform for generating molecular diversity. acs.orgnih.gov

Synthesis of Novel Heterocyclic Derivatives from this compound

The aldehyde functionality of this compound is a gateway for extensive derivatization, enabling the synthesis of numerous novel heterocyclic compounds through various chemical transformations.

A key synthetic route to novel fused heterocyclic systems involves a two-step process starting from a heterocyclic carbaldehyde. chemmethod.com This methodology can be applied to this compound for the preparation of imidazolone (B8795221) and oxazepine derivatives.

The initial step involves the condensation of the carbaldehyde with various substituted aromatic amines in the presence of an acid catalyst, such as glacial acetic acid, to afford a series of Schiff bases (imines). chemmethod.comchemmethod.com These intermediates are then subjected to cyclization reactions.

Imidazolone Synthesis: The prepared Schiff bases can be cyclized into imidazolone derivatives by reacting them with glycine. chemmethod.comuobaghdad.edu.iq

Oxazepine Synthesis: Alternatively, reacting the Schiff base intermediates with phthalic anhydride (B1165640) in a solvent like dry benzene (B151609) under reflux leads to the formation of seven-membered oxazepine rings. chemmethod.comchemmethod.com

This sequence provides a reliable pathway to complex molecules bearing the core 2-(4-fluorobenzyl)thiazole moiety. uobaghdad.edu.iq

Table 1: Representative Synthesis of Imidazolone and Oxazepine Derivatives

Starting Aldehyde Reagent 1 Intermediate Reagent 2 Final Product
This compound Substituted Aromatic Amine Schiff Base Glycine Imidazolone Derivative

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene (B1212753) compound. researchgate.net This reaction is effectively employed to synthesize thiazolidine-2,4-dione derivatives from this compound. ijsea.com Thiazolidine-2,4-diones (TZDs) are an important class of heterocyclic compounds in medicinal chemistry. nih.gov

The synthesis involves the reaction of this compound with thiazolidine-2,4-dione in a suitable solvent, often with catalytic amounts of a weak base like piperidine (B6355638) and glacial acetic acid. ijsea.comnih.gov The reaction proceeds via the nucleophilic attack of the carbanion generated from the active methylene group of thiazolidine-2,4-dione on the aldehyde's carbonyl carbon, followed by a dehydration step to yield the final 5-ylidenethiazolidine-2,4-dione product. rsc.org This method provides an efficient and direct route to novel TZD derivatives. nih.gov

Table 2: Knoevenagel Condensation for Thiazolidine-2,4-dione Synthesis

Aldehyde Component Active Methylene Component Catalyst Product

The aldehyde group of this compound is a crucial functional handle for constructing further five-membered heterocyclic rings like thiadiazoles and triazoles. nih.govmdpi.com A common strategy involves the initial conversion of the aldehyde into a thiosemicarbazone. This is achieved by reacting the carbaldehyde with thiosemicarbazide (B42300).

The resulting thiosemicarbazone is a versatile intermediate that can undergo cyclization under different conditions to yield either a thiadiazole or a triazole ring:

1,3,4-Thiadiazole Synthesis: Oxidative cyclization of the thiosemicarbazone, for instance using reagents like ferric chloride or phosphorus oxychloride, leads to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov

1,2,4-Triazole Synthesis: Alternatively, cyclization of the thiosemicarbazone in an alkaline medium, such as aqueous sodium hydroxide, results in the formation of a 1,2,4-triazole-3-thiol ring system. nih.govutar.edu.my

These multistep sequences allow for the integration of the initial thiazole scaffold into more complex, fused, or linked heterocyclic systems. ijsea.com

The formation of hydrazones is a direct and high-yielding derivatization of this compound. This reaction involves the condensation of the aldehyde with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or a substituted carbohydrazide, typically in an alcoholic solvent with an acid catalyst. nih.govresearchgate.net

The resulting acyl-hydrazones are stable compounds and are of significant interest in their own right. nih.govresearchgate.net Furthermore, these hydrazones serve as valuable intermediates for the synthesis of other azole heterocycles. For example, reacting the initial aldehyde with a thiosemicarbazide yields a thiosemicarbazone, which can be further cyclized with α-halo ketones (like 2-bromoacetophenone (B140003) derivatives) to afford thiazolyl hydrazone derivatives, effectively linking two thiazole-containing moieties. nih.gov

Table 3: Synthesis of Hydrazone Derivatives

Aldehyde Component Hydrazine Component Catalyst Product Type
This compound Hydrazine Hydrate H₂SO₄ Hydrazone
This compound Substituted Carbohydrazide H₂SO₄ Acyl-hydrazone

Similar to the Knoevenagel condensation with thiazolidine-2,4-diones, this compound can react with other active methylene compounds, specifically those containing a nitrile group, to form ylidenenitrile compounds. researchgate.net This reaction provides a route to α,β-unsaturated nitriles, which are valuable synthetic intermediates.

The reaction involves condensing the aldehyde with an active methylene nitrile, such as malononitrile (B47326) (CH₂(CN)₂) or ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et), in the presence of a base catalyst. The product is a 2-cyano-3-[2-(4-fluorobenzyl)thiazol-5-yl]acrylate derivative. These ylidenenitrile products contain a Michael acceptor system, making them susceptible to further conjugate additions and valuable for constructing more complex molecular frameworks.

Integration of this compound into Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates substantial parts of all reactants, represent a highly efficient approach to generating molecular diversity. The aldehyde functionality of this compound makes it a prime candidate for inclusion in several named MCRs, most notably isocyanide-based MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction.

The Groebke–Blackburn–Bienaymé Reaction (GBBR):

The GBB reaction is a powerful acid-catalyzed, three-component reaction between an aldehyde, an isocyanide, and a heterocyclic amidine (such as a 2-aminoazine or 2-aminothiazole) to produce fused imidazo-heterocycles. osi.lvmdpi.combeilstein-journals.orgbeilstein-journals.org In this context, this compound would serve as the aldehyde component.

A representative GBB reaction involving this thiazole derivative could be envisioned with a 2-aminopyridine (B139424) and an isocyanide, such as tert-butyl isocyanide. The reaction proceeds through the initial formation of an iminium ion from the condensation of the thiazole-5-carbaldehyde and 2-aminopyridine. This is followed by the nucleophilic addition of the isocyanide to the iminium carbon, and subsequent intramolecular cyclization to yield a highly substituted, fused imidazo[1,2-a]pyridine (B132010) scaffold. The 2-(4-fluorobenzyl) and 5-thiazolyl substituents would be retained in the final product, offering points for further diversification. The versatility of the GBBR allows for a wide range of amidines and isocyanides to be employed, leading to the rapid generation of a library of complex molecules. osi.lvmdpi.com

Potential in Other MCRs:

Beyond the GBBR, the aldehyde group of this compound allows for its theoretical participation in other classic MCRs:

Ugi and Passerini Reactions: These are cornerstone isocyanide-based MCRs. nih.govnih.govrsc.orgmdpi.com The Passerini three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The Ugi four-component reaction extends this by including a primary amine to yield an α-acylamino amide. The incorporation of the bulky and electronically distinct 2-(4-fluorobenzyl)thiazole moiety into the products of these reactions could lead to novel peptide-like structures with unique conformational constraints and biological activities. nih.govnih.gov

The integration of this compound into MCRs provides a highly convergent and atom-economical pathway to complex heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Design Principles for Analogous Thiazole Derivatives with Tunable Reactivity

The reactivity of the this compound scaffold can be strategically modulated by altering its substituents. The design of analogous derivatives with tunable reactivity hinges on understanding the interplay of electronic and steric effects on the thiazole core and its appended functional groups.

Electronic Effects:

The electronic nature of the thiazole ring is a key determinant of its reactivity. The ring itself is considered electron-deficient, which influences the reactivity of its substituents. pharmaguideline.com

Modulating the 5-Position: The carbaldehyde group at the C5 position is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution but activates it for certain nucleophilic attacks. Replacing the aldehyde with other functional groups allows for significant tuning. For instance, conversion to an imine with an electron-donating amine could increase the reactivity in certain cycloaddition reactions. Alternatively, oxidation to a carboxylic acid and subsequent conversion to an ester or amide would offer different handles for further synthetic transformations while altering the electronic landscape of the thiazole core. rsc.org

Steric Effects:

Steric hindrance plays a crucial role in directing the regioselectivity and feasibility of reactions.

The 2-Benzyl Group: The benzyl (B1604629) group at the C2 position provides a degree of steric shielding to the adjacent nitrogen atom and the C2 carbon. Increasing the steric bulk of this group, for example, by introducing ortho-substituents on the phenyl ring or by replacing the benzyl group with a more sterically demanding substituent (e.g., a trityl group), could hinder the approach of reactants. This can be strategically employed to direct reactions to other sites on the molecule or to control the stereochemical outcome of certain reactions. In the context of MCRs, significant steric bulk at the 2-position might disfavor certain reaction pathways or require more forcing conditions. researchgate.net

The 5-Carbaldehyde Group: The aldehyde at C5 is relatively unhindered. However, converting it to a bulkier group, such as a ketal or a sterically demanding imine, could influence the conformational preferences of the molecule and impact the accessibility of other reactive sites.

A summary of how substituent modifications can tune reactivity is presented in the table below.

Position of ModificationType of Substituent ChangePredicted Effect on Reactivity
2-Position (Benzyl Ring) Electron-Donating Group (e.g., -OCH₃)Increases electron density of the thiazole ring, potentially enhancing nucleophilicity of the ring nitrogen.
Electron-Withdrawing Group (e.g., -NO₂)Decreases electron density of the thiazole ring, increasing the electrophilicity of the C5-aldehyde.
Increased Steric Bulk (e.g., ortho-substituents)May hinder reactions at the C2 position and influence regioselectivity of reactions involving the thiazole nitrogen.
5-Position Conversion of Aldehyde to ImineModulates the electrophilicity of the C5 carbon; can introduce new reactive sites.
Oxidation to Carboxylic Acid/EsterChanges the electronic nature from strongly deactivating to moderately deactivating; provides a handle for amide coupling.

By systematically applying these design principles, a diverse array of this compound analogues can be synthesized. This allows for the fine-tuning of their reactivity, making them suitable for a broad spectrum of advanced synthetic applications, including the construction of complex molecular libraries through multi-component reaction strategies.

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